1-Ethyl-1H-indole-3-thiol
Overview
Description
1-Ethyl-1H-indole-3-thiol is a sulfur-containing heterocyclic compound derived from indole Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-3-thiol can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The thiol group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by thiolation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding indole derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Indole derivatives.
Substitution: Thioethers, sulfur-containing derivatives.
Scientific Research Applications
1-Ethyl-1H-indole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-indole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The indole ring can interact with biological receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
1-Methyl-1H-indole-3-thiol: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1H-indole-3-thiol: Similar structure but with a propyl group instead of an ethyl group.
1-Butyl-1H-indole-3-thiol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1H-indole-3-thiol is unique due to its specific combination of the ethyl group and thiol functionality, which imparts distinct chemical and biological properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions and applications, making it a valuable compound for further study and development.
Biological Activity
1-Ethyl-1H-indole-3-thiol (C10H11NS) is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a thiol group (-SH) attached to the indole structure, which is known for its diverse biological properties. The synthesis of this compound typically involves reactions that introduce the thiol group at the 3-position of the indole ring. Various methods have been explored for its synthesis, including:
- Nucleophilic substitution reactions involving thiol derivatives.
- Electrophilic aromatic substitution to achieve functionalization at the indole ring.
Anticancer Properties
This compound has shown promising anticancer activity in various studies. For instance, research indicates that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). These studies report IC50 values ranging from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutics like combretastatin A4 (CA-4) .
Compound | IC50 (nM) | Cell Line |
---|---|---|
This compound | 10 - 33 | MCF-7 |
CA-4 | 3.9 | MCF-7 |
Other derivatives | 23 - 33 | MDA-MB-231 |
The biological effects of this compound are believed to stem from its ability to disrupt microtubule dynamics. Similar compounds have been shown to bind at the colchicine site on tubulin, leading to:
- Inhibition of tubulin polymerization.
- Induction of cell cycle arrest at the G2/M phase.
- Promotion of apoptosis in cancer cells.
These mechanisms contribute to the compound's effectiveness in inhibiting tumor growth and proliferation .
Antimicrobial Activity
In addition to anticancer properties, this compound has been studied for its antimicrobial effects. Research indicates that thiol compounds can exhibit significant antibacterial and antifungal activities due to their ability to interact with microbial enzymes and disrupt cellular processes.
Case Studies and Research Findings
Several studies have highlighted the biological activity of indole derivatives, including this compound:
- Antiproliferative Effects : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, emphasizing their potential as lead compounds in drug development .
- Mechanistic Insights : Research published in peer-reviewed journals has detailed how these compounds affect cellular pathways involved in cancer progression, particularly through microtubule destabilization .
- Comparative Analyses : Various indole derivatives have been compared for their biological activities, revealing that structural modifications can significantly influence potency and selectivity against different cancer types .
Properties
IUPAC Name |
1-ethylindole-3-thiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-11-7-10(12)8-5-3-4-6-9(8)11/h3-7,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJGSYKIRQMBSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990654 | |
Record name | 1-Ethyl-1H-indole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70447-24-4 | |
Record name | 1H-Indole-3-thiol, 1-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070447244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-1H-indole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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